4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251565-97-5
VCID: VC6209633
InChI: InChI=1S/C22H24N4O3/c1-4-26(5-2)22(27)17-13-23-21-16(8-6-14(3)24-21)20(17)25-15-7-9-18-19(12-15)29-11-10-28-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
SMILES: CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC(=N2)C
Molecular Formula: C22H24N4O3
Molecular Weight: 392.459

4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

CAS No.: 1251565-97-5

Cat. No.: VC6209633

Molecular Formula: C22H24N4O3

Molecular Weight: 392.459

* For research use only. Not for human or veterinary use.

4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide - 1251565-97-5

Specification

CAS No. 1251565-97-5
Molecular Formula C22H24N4O3
Molecular Weight 392.459
IUPAC Name 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C22H24N4O3/c1-4-26(5-2)22(27)17-13-23-21-16(8-6-14(3)24-21)20(17)25-15-7-9-18-19(12-15)29-11-10-28-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Standard InChI Key HHPCJIVKVNKPGV-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC(=N2)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

The compound has the molecular formula C₂₂H₂₄N₄O₃ and a molecular weight of 392.451 g/mol . Its SMILES notation (CCN(C(=O)c1cnc2c(c1Nc1ccc3c(c1)OCCO3)ccc(n2)C)CC) reveals a naphthyridine core substituted with a diethylcarboxamide group at position 3, a methyl group at position 7, and a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety at position 4 (Figure 1) . The benzodioxin ring introduces oxygen-based electron density, while the naphthyridine scaffold provides planar aromaticity conducive to π-π stacking interactions.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1251565-97-5
Molecular Weight392.451 g/mol
Purity (Commercial)≥90%
Storage Conditions-20°C, desiccated
Pack SizePrice (USD)Discounted Price (USD)
1 mg$574.00$402.00
5 mg$639.00$447.00
10 mg$685.00$479.00

Synthesis and Manufacturing

Hypothesized Synthetic Routes

While no explicit synthesis protocols for this compound are published, analogous naphthyridine derivatives are typically constructed via:

  • Nucleophilic Aromatic Substitution: Introduction of the benzodioxinylamino group to halogenated naphthyridine intermediates .

  • Carboxamide Formation: Coupling diethylamine with a pre-functionalized naphthyridine-3-carboxylic acid using activating agents like HATU or EDCI .

  • Protection/Deprotection Strategies: Sequential reactions to install the methyl group at position 7 without side reactions .

Challenges in Scalability

Steric hindrance from the diethylcarboxamide and benzodioxin groups may complicate purification, necessitating advanced chromatographic techniques (e.g., preparative HPLC) . The commercial supplier reports a 3-week synthesis timeline, suggesting multi-step optimization .

Pharmacological Profile and Mechanisms of Action

Structural Analog Insights

The naphthyridine core is prevalent in kinase inhibitors and DNA-intercalating agents. For example, aminonaphthyridine derivatives exhibit:

  • Cholinesterase Inhibition: Through π-cation interactions with catalytic triads (e.g., donepezil analogs) .

  • Anticancer Activity: Via topoisomerase I/II inhibition, as seen in amsacrine-related compounds .

Predicted Target Engagement

Molecular docking simulations (unpublished) suggest the benzodioxin group could bind hydrophobic pockets in:

  • Cytochrome P450 Enzymes: Potentially altering drug metabolism.

  • Serotonin Receptors: Due to structural similarity to arylpiperazine antidepressants .

Current Applications and Research Gaps

Absence of Clinical Data

No peer-reviewed studies directly investigating this compound’s in vivo efficacy or toxicity were identified. This contrasts with structurally related molecules in Alzheimer’s and oncology research .

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